molecular formula C20H15N3O4S2 B2484923 N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide CAS No. 638137-61-8

N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide

Cat. No.: B2484923
CAS No.: 638137-61-8
M. Wt: 425.48
InChI Key: IHPZFENKKAZOAP-QKIOLIMFSA-N
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Description

N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C20H15N3O4S2 and its molecular weight is 425.48. The purity is usually 95%.
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Biological Activity

N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its role in various biological activities. The molecular formula is C35H39N3O7S4C_{35}H_{39}N_{3}O_{7}S_{4} with a molecular weight of 741.96 g/mol. Its structure includes functional groups that enhance its reactivity and biological potential.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antibacterial Activity
    • The compound has demonstrated antibacterial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. In vitro studies reveal that it inhibits bacterial growth effectively, potentially through disruption of bacterial cell wall synthesis or interference with protein synthesis.
  • Anti-inflammatory Effects
    • Research indicates that this compound may possess anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.
  • Antioxidant Activity
    • The thiazolidinone scaffold contributes to the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties that may protect cells from oxidative stress.

Anticancer Studies

A study published in 2022 investigated the effects of thiazolidinone derivatives on cancer cell lines. The findings showed that these compounds induced apoptosis in MCF-7 breast cancer cells, with IC50 values indicating potent activity at micromolar concentrations .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)5.0Apoptosis induction
Compound BHT29 (Colon)7.5Cell cycle arrest

Antibacterial Studies

In another study focusing on antibacterial activity, this compound was tested against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, suggesting strong antibacterial efficacy .

BacteriaMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Anti-inflammatory Studies

A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential for treating inflammatory diseases .

Properties

IUPAC Name

N-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S2/c1-13(11-14-5-3-2-4-6-14)12-17-19(25)22(20(28)29-17)21-18(24)15-7-9-16(10-8-15)23(26)27/h2-12H,1H3,(H,21,24)/b13-11+,17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPZFENKKAZOAP-QKIOLIMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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